Z-Arg(Tos)-OH.CHA
Description
Significance of Protected Arginine Derivatives in Chemical Biology and Organic Synthesis
Arginine, with its strongly basic guanidino group, plays a crucial role in the biological activity of many peptides and proteins. nih.gov This functional group is often involved in molecular recognition, enzymatic catalysis, and protein-protein interactions. acs.orgnih.gov However, the high reactivity of the guanidino group presents a significant challenge in chemical synthesis, necessitating the use of protecting groups to prevent unwanted side reactions during peptide chain elongation. nih.govpeptide.com
Overview of Z-Arg(Tos)-OH.CHA as a Key Synthetic Compound in Peptide Chemistry
This compound is a specifically engineered arginine derivative designed for use in peptide synthesis. The benzyloxycarbonyl (Z) group attached to the α-amino group prevents its participation in peptide bond formation until it is selectively removed, typically via catalytic hydrogenation. thieme-connect.de The tosyl (Tos) group shields the reactive guanidino side chain and is stable under many reaction conditions but can be removed with strong acids like hydrogen fluoride (B91410) (HF). peptide.comoup.com
The formation of a cyclohexylamine (B46788) (CHA) salt enhances the compound's stability and improves its handling characteristics, often rendering it as a crystalline solid that is easier to purify and store. oup.com This combination of protecting groups and salt formation makes this compound a versatile reagent in solution-phase peptide synthesis, allowing for the controlled incorporation of arginine into a growing peptide chain. thieme-connect.deoup.com
Table 1: Key Features of this compound
| Feature | Description | Purpose in Peptide Synthesis |
| Z (Benzyloxycarbonyl) Group | Protects the α-amino group. | Prevents unwanted polymerization and allows for controlled, stepwise peptide bond formation. Removable by hydrogenolysis. thieme-connect.de |
| Tos (Tosyl) Group | Protects the guanidino side chain of arginine. | Prevents side reactions of the highly basic and nucleophilic guanidino group. Removable by strong acids (e.g., HF). peptide.com |
| CHA (Cyclohexylamine) Salt | Forms a salt with the carboxylic acid group. | Enhances stability, improves solubility in certain solvents, and facilitates purification and handling as a crystalline solid. oup.com |
| -OH (Carboxylic Acid) | The reactive group for peptide bond formation. | Couples with the free amino group of another amino acid or peptide to elongate the chain. |
Contextualization within Modern Biochemical and Pharmaceutical Research
In modern research, the ability to synthesize custom peptides is paramount. These synthetic peptides are used as tools to probe biological processes, as potential therapeutic agents, and in the development of enzyme inhibitors and substrates. ontosight.aismolecule.com Z-Arg(Tos)-OH and its derivatives are instrumental in creating peptides that are central to studying diseases like cancer and cardiovascular conditions, where arginine-containing peptides and proteins are often implicated. nih.govontosight.ai
For instance, synthetic peptides containing arginine are used to study the activity of proteases, a class of enzymes involved in numerous physiological and pathological processes. The controlled synthesis enabled by compounds like this compound allows researchers to create specific substrates and inhibitors to investigate enzyme mechanisms and to screen for potential drug candidates. smolecule.com The development of peptide-based drugs is a significant area of pharmaceutical research, and the reliable synthesis of these complex molecules relies on well-established building blocks like this protected arginine derivative. smolecule.comug.edu.pl
Historical Development of Arginine Side-Chain Protection Strategies
The journey to effective arginine protection has been a central theme in the history of peptide chemistry. Early efforts were complicated by the guanidino group's strong basicity. The introduction of the nitro group (NO₂) as a protecting group was an early strategy, but its removal could lead to side reactions, forming ornithine residues. peptide.compeptide.com
The development of sulfonyl-based protecting groups marked a significant advancement. The tosyl (Tos) group, removable with strong acids like HF, became a widely used option in Boc (tert-butoxycarbonyl) chemistry. nih.govpeptide.com This was followed by the development of more acid-labile sulfonyl derivatives like Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which were designed to be compatible with the milder conditions of Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). nih.govug.edu.pl
The Z-group, introduced by Bergmann and Zervas in 1932, provided a foundational method for α-amino protection removable under neutral conditions via hydrogenation, a key step in developing orthogonal protection schemes. thieme-connect.de The combination of the Z-group for Nα-protection and the Tos group for side-chain protection, as seen in Z-Arg(Tos)-OH, represents a classic strategy in solution-phase peptide synthesis, a precursor to many of the advanced solid-phase methods used today. oup.comtandfonline.com
Table 2: Evolution of Arginine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| Nitro | NO₂ | SnCl₂, Hydrogenolysis | One of the earliest groups used; prone to side reactions. peptide.compeptide.com |
| Tosyl | Tos | Strong acid (e.g., HF) | Widely used in Boc chemistry; can modify tryptophan during cleavage. nih.govpeptide.com |
| Mesityl-2-sulfonyl | Mts | Strong acid (e.g., HF) | Developed as an alternative to Tos. nih.gov |
| Methoxytrimethylphenylsulfonyl | Mtr | TFA/scavengers | More acid-labile than Tos; used in Fmoc chemistry. nih.govpeptide.com |
| Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA | Commonly used in modern Fmoc-SPPS; offers good stability and cleavage properties. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S.C6H13N/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16;7-6-4-2-1-3-5-6/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);6H,1-5,7H2/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJKHVXZAVBGSA-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Protection Group Strategies for Z Arg Tos Oh.cha
Role in Peptide Synthesis Paradigms
The strategic use of protecting groups is fundamental to peptide synthesis, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. researchgate.net Z-Arg(Tos)-OH.CHA is a key player in this context, offering a stable yet selectively cleavable derivative of the amino acid arginine.
Building Block for Arginine-Containing Peptides and Dipeptides
This compound serves as a fundamental building block for the incorporation of arginine residues into peptide chains. smolecule.com Arginine, with its strongly basic guanidinium (B1211019) group, plays crucial roles in the biological activity and binding of many peptides. peptide.comissuu.com The use of this compound allows for the controlled and stepwise addition of arginine during peptide synthesis. thieme-connect.de The cyclohexylammonium (CHA) salt formation enhances the compound's stability and solubility, which is advantageous for its handling and use in synthesis. smolecule.com
Derivatives of arginine are highly sought after for creating mimetics to enhance the pharmacokinetic properties of therapeutic peptides or for site-selective modifications. issuu.com The controlled incorporation of arginine is essential for synthesizing complex peptides and proteins and for studying enzyme interactions. smolecule.com
Application in Solid-Phase Peptide Synthesis (SPPS)
While the benzyloxycarbonyl (Z) group has traditionally been more prevalent in solution-phase synthesis, its application in Solid-Phase Peptide Synthesis (SPPS) is also established, particularly in specific strategies. bachem.compeptide.com In SPPS, the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be washed away. thieme-connect.de
The choice of protecting groups in SPPS is dictated by the principle of orthogonality, where one type of protecting group can be removed without affecting others. peptide.com The tosyl (Tos) group protecting the arginine side chain is stable under many conditions but can be removed with strong acids like hydrogen fluoride (B91410) (HF). peptide.comsigmaaldrich.com This makes it compatible with Boc-based SPPS strategies, where the temporary Nα-Boc group is removed by milder acids. peptide.comsigmaaldrich.com Z-Arg(Tos)-OH has been utilized in the synthesis of various peptide sequences on solid supports. csic.es
Utility in Solution-Phase and Convergent Peptide Synthesis Approaches
This compound is extensively used in solution-phase peptide synthesis. bachem.compeptide.com In this classical approach, the peptide is synthesized in a homogenous solution, which can be advantageous for large-scale synthesis and for purification of intermediates. The Z group is a standard temporary amino-protecting group in solution synthesis. bachem.com The stability of Z-protected amino acids and the ease of their removal have contributed to their widespread use. wiley-vch.de
Convergent peptide synthesis involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, larger peptide. uu.nl This strategy can improve the efficiency and purity of the final product. Z-Arg(Tos)-OH can be used to prepare protected peptide fragments that are subsequently used in convergent approaches. thieme-connect.depeptide.com
Detailed Analysis of Protecting Group Chemistries
The effectiveness of this compound in peptide synthesis is a direct result of the specific chemical properties of its protecting groups.
Tosyl (Tos) Group for Guanidino Side-Chain Protection
The side chain of arginine contains a strongly basic guanidino group (pKa ≈ 12.5) that remains protonated under most physiological conditions. nih.gov In peptide synthesis, this group must be protected to prevent unwanted acylation and to improve the solubility of the arginine derivative in organic solvents used during synthesis. nih.govgoogle.com The p-toluenesulfonyl (Tos) group is a well-established protecting group for this purpose, particularly within the Boc/Bn (benzyl) solid-phase strategy. peptide.comnih.govug.edu.pl
The tosyl group is an electron-withdrawing sulfonyl group that is typically introduced by reacting the arginine with p-toluenesulfonyl chloride in the presence of a base. ug.edu.plvulcanchem.com This modification specifically targets the guanidino function, effectively masking its nucleophilicity and preventing it from participating in undesired side reactions during the peptide bond formation steps. vulcanchem.comontosight.ai
The Tos group is highly stable under the conditions required for peptide coupling and is also resistant to the acidic conditions used for the removal of the Boc group (TFA) and the basic conditions for Fmoc group removal (piperidine). ug.edu.plpeptide.com This stability is crucial for its role as a "permanent" side-chain protecting group that remains in place throughout the entire chain assembly process, only to be removed during the final cleavage step. peptide.com Although it is very effective, the use of arylsulfonyl protection does not completely prevent a side reaction known as δ-lactam formation, though this can be minimized by using specific coupling reagents. ug.edu.pl
The removal of the tosyl group from the arginine side chain requires strong acidic conditions, which makes it compatible with the final cleavage step in the Boc/Bn synthesis strategy. nih.govug.edu.pl The most common methods involve the use of very strong acids, often referred to as "superacids."
Common deprotection reagents include:
Anhydrous Hydrogen Fluoride (HF): This is a classic but highly hazardous reagent used for the final cleavage in Boc-SPPS. It effectively removes the Tos group, along with other side-chain protecting groups and the peptide from the resin. ug.edu.plpeptide.comoup.com
Trifluoromethanesulfonic Acid (TFMSA): Also known as triflic acid, TFMSA is another strong acid capable of cleaving the Tos group. nih.govpeptide.com Its effectiveness can be enhanced when used in a system with thioanisole (B89551) and TFA. rsc.orgrsc.org Deprotection with TFMSA alone can require harsh conditions like high temperatures. rsc.org
Sodium in liquid ammonia (B1221849) (Na/NH₃): This dissolving metal reduction method is also effective for removing the Tos group but is less commonly used in modern solid-phase synthesis. ug.edu.pl
It is noteworthy that the Tos group is generally too stable for strategies that require milder final cleavage conditions, such as the standard TFA cocktails used in the Fmoc/tBu strategy. ug.edu.pl For Fmoc synthesis, more acid-labile sulfonyl-type protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) are typically preferred. nih.govug.edu.pl
Table 2: Reagents and Conditions for Tosyl Group Removal from Arginine
| Deprotection Reagent/System | Typical Conditions | Compatibility | Reference(s) |
|---|---|---|---|
| Anhydrous Hydrogen Fluoride (HF) | Often used with a scavenger like anisole (B1667542) at 0°C. | Boc/Bn Strategy | ug.edu.plpeptide.comoup.com |
| Trifluoromethanesulfonic Acid (TFMSA) | Used in TFA with thioanisole as a scavenger. | Boc/Bn Strategy | nih.govrsc.orgrsc.org |
Cyclohexylamine (B46788) (CHA) as a Counterion
N-protected amino acids are carboxylic acids and can sometimes be difficult to handle, purify, or store as free acids. They may exist as oils, amorphous solids, or be unstable over time. oup.combachem.com To overcome these challenges, they are often converted into crystalline, stable salts by reacting them with a base. atamankimya.comatamanchemicals.com Cyclohexylamine (CHA) is a frequently used organic base for this purpose, forming a cyclohexylammonium salt with the carboxyl group of the protected amino acid. bachem.comgoogle.com
The formation of a salt with cyclohexylamine can significantly alter the physicochemical properties of the parent compound. researchgate.netmdpi.comresearchgate.net For N-protected amino acids like Z-Arg(Tos)-OH, which may be unstable or non-crystalline in their free acid form, conversion to the CHA salt provides enhanced stability. oup.combachem.comatamanchemicals.com This is particularly important for derivatives that have a tendency to decompose during storage. oup.com
One of the most significant advantages of using cyclohexylamine as a counterion is its ability to promote crystallization. atamanchemicals.comgoogle.com Many N-protected amino acids that are oils or amorphous solids as free acids can be isolated as well-defined, crystalline CHA salts. bachem.com
This crystalline nature is highly beneficial for purification. Crude products can be purified to a high degree simply by recrystallization, a much more straightforward and scalable process than chromatographic purification. bachem.comgoogle.comgoogle.com This ability to achieve high purity (often >98-99%) through simple physical processes is a major advantage in preparing the building blocks for peptide synthesis. google.com
Before the amino acid derivative can be used in a peptide coupling reaction, the cyclohexylamine must be removed to liberate the free carboxylic acid. bachem.compeptide.comatamanchemicals.com This is typically achieved by dissolving the salt in an organic solvent and extracting it with a weak acid solution, such as aqueous potassium bisulfate (KHSO₄), which protonates the carboxylate and removes the CHA into the aqueous phase. bachem.compeptide.com
Established Synthetic Routes and Reaction Optimizations
The creation of this compound is a well-defined process that begins with the naturally occurring amino acid L-arginine. chemsrc.com The synthesis is designed to selectively mask the alpha-amino and guanidino groups to allow for controlled peptide bond formation.
Multi-Step Synthesis of this compound from L-Arginine
The synthesis of this compound from L-arginine is a sequential process involving the protection of two key functional groups. The first step addresses the highly basic guanidino group in the side chain of arginine. This is followed by the protection of the α-amino group.
The initial step involves the reaction of L-arginine with p-toluenesulfonyl chloride (Tos-Cl). This reaction is typically carried out under alkaline conditions to facilitate the tosylation of the guanidino group, rendering it inert to subsequent reactions.
Following the protection of the guanidino group, the α-amino group of the resulting Nω-tosyl-L-arginine is protected. This is achieved using benzyl (B1604629) chloroformate (Z-Cl or Cbz-Cl). The reaction introduces the benzyloxycarbonyl (Z or Cbz) group, a widely used protecting group in peptide synthesis. The final step often involves the formation of a cyclohexylammonium (CHA) salt, which can improve the compound's stability and handling properties. smolecule.com
Considerations for Yield and Purity in Laboratory Synthesis
Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions and purification methods. An ideal protecting group strategy involves reactions that proceed to completion with minimal side products, and the protecting groups should be introduced and removed in high yield. wiley-vch.de
For the tosylation of the guanidino group, controlling the pH and temperature is critical to maximize the yield and minimize the formation of byproducts. Similarly, during the introduction of the Z group, the reaction conditions must be controlled to ensure complete protection of the α-amino group without affecting the tosyl-protected guanidino moiety.
Purification is a critical step to ensure the high purity of the final product. Techniques such as recrystallization are often employed to remove unreacted starting materials and byproducts. The formation of the cyclohexylammonium salt can also aid in purification by inducing crystallization and yielding a stable, solid product. smolecule.com High-performance liquid chromatography (HPLC) is a common analytical technique used to assess the purity of the synthesized this compound. smolecule.com
Advanced Strategies in Protecting Group Utilization
The strategic use of protecting groups is a cornerstone of complex peptide synthesis, enabling the construction of long and intricate peptide chains. This compound plays a significant role in these advanced strategies, particularly in the context of orthogonal protection schemes and managing the reactivity of the guanidino group.
Orthogonal Protection Schemes in Complex Peptide Assembly
An orthogonal protection scheme is one in which different protecting groups can be removed selectively in any order without affecting the others. thieme-connect.depeptide.com This allows for precise control over which parts of a peptide are reactive at any given stage of the synthesis. The combination of the Z group for the α-amino protection and the Tos group for the guanidino side chain in this compound is a classic example of a non-orthogonal but highly selective system used in what is often termed the Z/tBu strategy. thieme-connect.de
In this strategy, the Z group can be removed by catalytic hydrogenation, while the Tos group is typically stable under these conditions. Conversely, the Tos group is often removed at the final deprotection step using strong acids like liquid hydrogen fluoride (HF), which also cleaves the peptide from the resin in solid-phase synthesis. peptide.com This differential lability allows for the selective deprotection of the α-amino group for peptide chain elongation while the guanidino side chain remains protected.
While the Z/Bzl (benzyloxycarbonyl/benzyl-based) protection scheme is not strictly orthogonal because both groups can be acid-labile, their rates of cleavage can be differentiated to allow for selective removal. peptide.com True orthogonality is more closely achieved with combinations like Fmoc (base-labile) for the α-amino group and acid-labile side-chain protecting groups. peptide.com
Managing Reactivity of the Guanidino Moiety in Peptide Elongation
The guanidino group of arginine presents a significant challenge in peptide synthesis due to its high basicity and potential for side reactions. nih.govmdpi.comacs.org The tosyl protecting group in Z-Arg(Tos)-OH is instrumental in managing this reactivity. By effectively masking the guanidino moiety, it prevents undesirable reactions during the coupling of subsequent amino acids in the growing peptide chain. nih.govmdpi.com
One of the most significant side reactions involving an unprotected or poorly protected arginine residue is the formation of a δ-lactam. nih.govmdpi.com This intramolecular cyclization can occur during the activation of the carboxyl group of arginine for peptide bond formation. The electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity of the guanidino nitrogen atoms, thereby suppressing this side reaction.
Another potential side reaction is the formation of ornithine residues. mdpi.com The robust nature of the tosyl group under typical peptide synthesis conditions helps to prevent the cleavage or modification of the guanidino group that could lead to ornithine formation. The choice of the protecting group for the guanidino side chain is therefore a critical decision in the design of a peptide synthesis strategy, with the tosyl group being a reliable option, particularly in Boc-based solid-phase and solution-phase synthesis. peptide.compeptide.com
Minimizing Side Reactions and Stereomutation during Coupling
The coupling of arginine residues, including Z-Arg(Tos)-OH, in peptide synthesis presents challenges such as side reactions and stereomutation (racemization). The primary side reaction involving the arginine side chain is the formation of δ-lactam. nih.govnih.gov This can be minimized by using carbodiimides in the presence of N-hydroxybenzotriazole (HOBt) derivatives, which reduce the activity of the O-acylisourea intermediate. ug.edu.pl
Racemization, the loss of stereochemical integrity at the chiral center, can occur during the activation of the carboxyl group. uni-kiel.de The use of urethane-based protecting groups like benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) generally suppresses racemization. bachem.com However, the risk increases with factors like high temperatures and the presence of a base. bachem.compeptide.com
To minimize these issues during the coupling of Z-Arg(Tos)-OH:
Coupling Reagents and Additives : The use of coupling additives like HOBt, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure® is strongly recommended when using carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). uni-kiel.debachem.com These additives accelerate coupling, suppress racemization, and reduce the formation of by-products like N-acylurea. bachem.com Phosphonium (e.g., PyBOP) and uronium (e.g., HATU) salts are also effective coupling reagents that offer high efficiency and low racemization risk. jpt.com
Temperature Control : Performing coupling reactions at lower temperatures is recommended to reduce the rate of side reactions, including racemization. bachem.com
Base-Free Conditions : When possible, using base-free conditions for coupling can help minimize racemization. bachem.com If a base is required, a weaker, sterically hindered base like sym-collidine may be preferred over stronger bases like N,N-diisopropylethylamine (DIPEA). bachem.com
Comparative Synthetic Analysis with Other Protected Arginine Derivatives
The selection of a protecting group for the arginine guanidino function is critical for the success of peptide synthesis, influencing coupling efficiency, side reactions, and deprotection conditions.
While Z-Arg(Tos)-OH is primarily used in solution-phase synthesis and Boc-based Solid-Phase Peptide Synthesis (SPPS), a direct comparison with Pbf-protected arginine, which is standard in Fmoc-SPPS, highlights the differences in their respective chemistries. peptide.comiris-biotech.de
Protection Strategy : The Tosyl (Tos) group is highly stable and requires strong acidic conditions, such as liquid hydrogen fluoride (HF), for cleavage. peptide.compeptide.com This makes it suitable for the Boc/Bzl strategy where the final cleavage from the resin is performed with HF. iris-biotech.de In contrast, the 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is designed for the Fmoc/tBu strategy. nih.gov It is labile to milder acid conditions, typically trifluoroacetic acid (TFA), which is used for the final deprotection and cleavage in Fmoc chemistry. ug.edu.plnih.gov
SPPS Efficacy : The Pbf group is the most widely used protecting group for arginine in Fmoc-SPPS. nih.govresearchgate.net Its key advantage is its acid lability, which is significantly higher than that of the Tos group, allowing for efficient deprotection under standard Fmoc cleavage conditions (TFA-based cocktails). ug.edu.plthermofisher.com Although Pbf is considered the standard, complete removal can still be slow in peptides containing multiple arginine residues. nih.govresearchgate.net The Tos group's requirement for HF makes it incompatible with the standard mild conditions of Fmoc-SPPS. iris-biotech.de
| Feature | Z-Arg(Tos)-OH | Z-Arg(Pbf)-OH |
|---|---|---|
| Primary Synthesis Strategy | Boc-SPPS, Solution-phase iris-biotech.depeptide.com | Fmoc-SPPS nih.gov |
| Guanidino Protecting Group | Tosyl (Tos) peptide.com | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) ug.edu.pl |
| Cleavage Condition | Strong acid (e.g., liquid HF) peptide.compeptide.com | Mild acid (e.g., TFA) ug.edu.plthermofisher.com |
| Orthogonality in Fmoc-SPPS | Not orthogonal iris-biotech.de | Orthogonal |
The choice between Boc and Fmoc as the Nα-protecting group dictates the entire synthetic strategy, including the selection of side-chain protecting groups. americanpeptidesociety.orgbachem.com
Boc Chemistry : In Boc-SPPS, the temporary Nα-Boc group is removed by repeated treatments with moderate acid (TFA), while the permanent side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a strong acid like HF. americanpeptidesociety.orgslideshare.net Boc-Arg(Tos)-OH is the standard arginine derivative for this strategy. iris-biotech.depeptide.com The Tosyl group is stable to the repetitive TFA treatments but is cleaved by HF. peptide.compeptide.com
| Derivative | Nα-Protecting Group | Guanidino Protecting Group | Applicable Chemistry | Key Features |
|---|---|---|---|---|
| Boc-Arg(Tos)-OH | Boc (acid-labile) | Tos (strong-acid labile) | Boc-SPPS | Classic choice for Boc strategy; Tos group stable to TFA deprotection cycles. iris-biotech.depeptide.com |
| Fmoc-Arg(Pbf)-OH | Fmoc (base-labile) | Pbf (TFA-labile) | Fmoc-SPPS | Standard for Fmoc strategy; Pbf group cleaved under mild TFA conditions. iris-biotech.denih.gov |
Several arylsulfonyl-based groups have been developed for arginine protection, differing mainly in their acid lability.
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) : Mtr is more acid-labile than Tos but less labile than Pmc or Pbf. nih.govug.edu.pl Its removal can require prolonged treatment with TFA, which increases the risk of side reactions, particularly the sulfonation of tryptophan residues. sigmaaldrich.compeptide.com
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) : Pmc is more acid-labile than Mtr and was a significant improvement for Fmoc-SPPS. ug.edu.plnih.gov However, it has been largely superseded by Pbf. ug.edu.pl
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : The Pbf group is more acid-labile than Pmc due to the five-membered furan (B31954) ring, making it the current standard for Fmoc-SPPS. nih.govnih.gov It offers faster cleavage with TFA, reducing side reactions. thermofisher.com One study showed that a 3-hour TFA treatment yielded 69% of the desired peptide with Arg(Pbf) versus only 46% with Arg(Pmc). peptide.com
Mbs (Mesitylene-2-sulfonyl) : This group is more acid-labile than Tos and is used in Boc chemistry. nih.gov
NO₂ (Nitro) : The nitro group was one of the earliest protecting groups used for arginine. peptide.com It strongly deactivates the guanidino group, preventing side reactions like δ-lactam formation. nih.govnih.gov However, its removal typically requires harsh conditions like catalytic hydrogenation or reduction with reagents like SnCl₂, which are not standard in modern SPPS workflows. nih.govpeptide.com Its use is therefore limited. nih.gov
| Protecting Group | Abbreviation | Relative Acid Lability | Primary Use/Chemistry | Notes |
|---|---|---|---|---|
| Tosyl | Tos | Lowest | Boc-SPPS | Requires strong acid (HF) for cleavage. peptide.compeptide.com |
| Nitro | NO₂ | (Special Conditions) | Solution-phase / Specialty | Requires reduction (e.g., SnCl₂, H₂/Pd) for cleavage; prevents δ-lactam formation. nih.govpeptide.com |
| Mesitylene-2-sulfonyl | Mbs | Low | Boc-SPPS | More labile than Tos. nih.gov |
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Moderate | Fmoc-SPPS (older) | Less labile than Pmc/Pbf; slow removal with TFA can cause side reactions. ug.edu.plsigmaaldrich.com |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | High | Fmoc-SPPS | More labile than Mtr, but largely replaced by Pbf. ug.edu.plnih.gov |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Highest | Fmoc-SPPS (current standard) | Most TFA-labile among common sulfonyl groups; faster, cleaner cleavage. nih.govnih.gov |
Biochemical Interactions and Enzymatic Studies
Fundamental Role in Biochemical Pathways
The structure of Z-Arg(Tos)-OH.CHA, particularly the presence of the arginine residue, makes it a key molecule for investigating biochemical pathways involving peptide bond dynamics and protease activity.
This compound serves as a crucial precursor in the synthesis of peptides containing arginine residues. The protecting groups on the α-amino and guanidino functionalities prevent unwanted side reactions during the controlled, stepwise formation of peptide bonds. In the context of peptide synthesis, the Z-group is typically removed by catalytic hydrogenation, while the tosyl group on the arginine side chain is cleaved under strong acid conditions, such as with hydrogen fluoride (B91410) (HF). This differential stability allows for strategic deprotection steps in complex peptide synthesis protocols.
The peptide bonds formed using this arginine derivative can subsequently be cleaved, either non-specifically through methods like acid hydrolysis or specifically by proteolytic enzymes. Proteases that recognize and cleave at the C-terminal side of arginine residues can act upon peptides synthesized using Z-Arg(Tos)-OH as a starting material, once the protecting groups have been removed. This makes it an important compound for creating specific peptide sequences to study the action of various proteases.
The arginine residue is a common recognition site for a variety of endogenous proteases, particularly those of the serine and cysteine protease families. As such, derivatives like Z-Arg(Tos)-OH are instrumental in studying these enzymes. While specific studies focusing solely on the interactions of free this compound with a wide array of endogenous proteases are not extensively documented, its incorporation into peptide substrates is a common strategy to probe the activity of enzymes like trypsin, which cleaves at the carboxyl side of arginine and lysine (B10760008) residues.
The compound's structure allows it to act as a substrate or a competitive inhibitor for proteases and peptidases that are involved in the cleavage and formation of peptide bonds. The interaction is largely dictated by the enzyme's active site specificity for the arginine side chain.
Applications in Enzyme Activity Monitoring and Inhibition
Z-Arg(Tos)-OH and its derivatives are frequently employed in the development of substrates and inhibitors for specific proteases, most notably Cathepsin B.
Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation. nih.gov Arginine-containing substrates are preferentially cleaved by Cathepsin B. For instance, fluorogenic substrates like Z-Arg-Arg-AMC are commonly used to measure Cathepsin B activity. nih.govoup.com While this compound itself is not the direct fluorogenic substrate, it is a foundational component for synthesizing such peptide substrates. The specificity of Cathepsin B for di-arginine sequences at its active site makes arginine derivatives essential for designing sensitive and specific assays. oup.com Research has shown that some arginine derivatives exhibit high specificity for Cathepsin B over other cysteine cathepsins, highlighting their potential as selective tools in biochemical assays.
Table 1: Comparison of Arginine Derivatives Used in Protease Studies
| Compound Name | Protecting Group(s) | Key Features and Applications |
| Z-Arg(Tos)-OH | Z (benzyloxycarbonyl), Tos (tosyl) | Used in peptide synthesis; the tosyl group is stable but requires strong acid for removal. sigmaaldrich.com |
| Boc-Arg(Tos)-OH | Boc (t-butyloxycarbonyl), Tos (tosyl) | Common in Boc-based solid-phase peptide synthesis; Tosyl group offers side-chain protection. bachem.com |
| Fmoc-Arg(Pbf)-OH | Fmoc (9-fluorenylmethoxycarbonyl), Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | Widely used in Fmoc-based solid-phase peptide synthesis due to the acid-lability of the Pbf group. |
| Z-Arg(Pmc)-OH.CHA | Z, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Offers a different deprotection profile compared to Pbf-protected derivatives. smolecule.com |
Cysteine proteases, like Cathepsin B, utilize a catalytic triad (B1167595) typically composed of cysteine, histidine, and asparagine in their active site. The catalytic mechanism involves the nucleophilic attack of the deprotonated thiol group of the active site cysteine on the carbonyl carbon of the peptide bond in the substrate. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. A water molecule then hydrolyzes this intermediate, releasing the second part of the substrate and regenerating the free enzyme. When a peptide substrate containing an arginine residue (derived from a precursor like Z-Arg(Tos)-OH) binds to the active site of a cysteine protease like Cathepsin B, the arginine side chain fits into the S1 specificity pocket of the enzyme, positioning the adjacent peptide bond for cleavage.
The inappropriate activity of Cathepsin B is linked to several diseases, making it a therapeutic target. By acting as a competitive inhibitor, arginine-containing molecules can block the active site of Cathepsin B, thereby preventing it from cleaving its natural substrates. This inhibition of Cathepsin B can halt the proteolytic degradation pathways that contribute to disease progression. For example, in cancer, extracellular Cathepsin B is involved in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis. Inhibiting Cathepsin B can thus interfere with these processes. Similarly, the release of Cathepsin B into the cytoplasm upon lysosomal damage can trigger apoptosis; inhibitors can modulate these cell death pathways. While this compound is primarily a building block, the peptides synthesized from it can be designed as potent and selective inhibitors of Cathepsin B, thereby impacting proteolytic degradation.
Measurement of Generic Tryptase-like Activity
Tryptases are trypsin-like serine proteases that preferentially cleave substrates after arginine or lysine residues. While specific fluorogenic peptide substrates such as Tos-Gly-Pro-Lys-AMC are commonly employed for dedicated tryptase assays medchemexpress.eu, simpler derivatives like this compound are relevant for assessing generic tryptase-like or trypsin-like activity. The hydrolysis of such substrates can be monitored to determine enzymatic rates. For instance, the related compound Nα-p-Tosyl-L-arginine methyl ester (TAME) is a well-established substrate for measuring the activity of trypsin and other trypsin-like enzymes sigmaaldrich.comresearchgate.net. The cleavage of the ester or amide bond by the enzyme releases products that can be quantified, often through a change in absorbance researchgate.net. Given that tryptase is a trypsin-like serine protease, tosylated arginine derivatives are suitable for probing its catalytic function google.comtribioscience.commaxanim.com.
Exploration of Interactions with Granzyme A (GzmA)
Granzyme A (GzmA) is another serine protease with a substrate specificity similar to trypsin, favoring cleavage at arginine or lysine residues. Its function is crucial in immune responses, inducing cell death. The enzymatic activity of GzmA is often studied using synthetic peptide substrates. A preferred substrate for granzyme includes the Z-Gly-Pro-Arg sequence, highlighting the enzyme's recognition of arginine in the P1 position google.com. A related compound, Z-Arg(Pbf)-OH.CHA, has been noted for its use in developing fluorescent probes to study GzmA interactions . This indicates that Z-protected arginine derivatives are valuable scaffolds for designing tools to explore GzmA activity and interactions.
Formation of Stable Biomolecular Complexes
The specific chemical structure of this compound facilitates its interaction with enzyme active sites, leading to the formation of stable, albeit often transient, biomolecular complexes. The study of these complexes provides critical information on the nature of molecular recognition between enzymes and their substrates or inhibitors.
Quantitative Analysis of Enzyme Kinetics
Enzyme kinetic studies quantify the efficiency and affinity of substrate binding and turnover. For arginine-specific proteases, derivatives like this compound can be used to determine key kinetic parameters. While specific data for this compound is not extensively published, analysis of analogous compounds provides representative insights. For example, kinetic studies on trypsin-like proteases using similar arginine substrates allow for the determination of the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat).
| Substrate | Enzyme | Kₘ (μM) | kcat (min⁻¹) | kcat/Kₘ (min⁻¹·μM⁻¹) |
| Z-Arg-AMC | Trypsin-like Protease | 4.8 | 4.45 | 0.93 |
| Tos-GPK-AMC | Trypsin-like Protease | 231 | 3.155 | 0.014 |
Table 1: Representative kinetic parameters for trypsin-like enzymes with arginine-containing substrates. Data is illustrative of the types of measurements performed. Z-Arg-AMC data from a study on Streptomyces griseus trypsin escholarship.org. Tos-GPK-AMC (Tos-Gly-Pro-Lys-AMC) data from the same study for comparison of a tripeptide substrate escholarship.org.
Contribution of the Guanidino Moiety to Biological Activity
The guanidino group of arginine is the key chemical feature responsible for the specific recognition of this compound by trypsin-like proteases. This moiety is strongly basic and exists in its protonated, positively charged guanidinium (B1211019) form at physiological pH peptide.com.
This positive charge is fundamental for its primary binding interaction within the S1 pocket of serine proteases like trypsin, tryptase, and GzmA, which contains a conserved aspartic acid residue at its base (Asp189 in trypsin). The interaction is a powerful salt bridge, anchoring the substrate in the correct orientation for catalysis. Beyond this electrostatic anchor, the planar structure of the guanidinium group and its capacity to act as a multiple hydrogen bond donor allow it to form a network of interactions with backbone carbonyls and side chains within the active site ebi.ac.ukrsc.org. These interactions are crucial for both substrate binding and the stabilization of the transition state during peptide bond hydrolysis ebi.ac.uk. Studies on various arginine-utilizing enzymes confirm that the guanidino group's ability to form these specific hydrogen bonds and electrostatic interactions is essential for catalysis nih.govresearchgate.net.
Mechanistic Studies on Arginine-Modifying Enzymes
Beyond proteases, a distinct class of enzymes specifically targets the arginine side chain for post-translational modification. These include Protein Arginine Methyltransferases (PRMTs), which catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen atoms of the guanidino group nih.govacs.orgnih.gov.
PRMTs play critical roles in cellular processes like transcriptional regulation and DNA repair mdpi.comfrontiersin.org. Mechanistic studies of PRMTs involve understanding how they recognize their protein substrates and catalyze the methylation reaction. The reaction is believed to be driven primarily by bringing the substrate's guanidinium group into close proximity with the methyl group of SAM, without requiring prior deprotonation of the highly basic guanidinium acs.orgnih.gov. Protected arginine derivatives like this compound, while not substrates themselves (as PRMTs act on arginine residues within proteins), are crucial for synthesizing peptide fragments that mimic the target sequences of these enzymes. These synthetic peptides can then be used as tools to study substrate specificity, enzyme kinetics, and to develop inhibitors for therapeutic purposes.
Relevance to Protein Arginine Methyltransferases (PRMTs) and Arginine Methylation
Protein arginine methylation is a significant post-translational modification where methyl groups are added to the guanidino group of arginine residues in proteins. google.comnih.gov This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). google.comnih.gov PRMTs are involved in numerous cellular functions, including gene expression, RNA metabolism, DNA repair, and signal transduction. google.comusu.eduresearchgate.net The enzymes transfer a methyl group from the co-substrate S-adenosylmethionine (SAM) to a protein substrate. nih.gov There are different types of PRMTs; for instance, Type I PRMTs create monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA), while Type II PRMTs produce MMA and symmetric dimethylarginine (SDMA). usu.edunih.gov
The compound this compound is a derivative of L-arginine, the natural substrate for PRMTs. chemimpex.comgoogle.com In this derivative, the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain guanidino group is protected by a tosyl (Tos) group. chemimpex.com These protecting groups are essential in synthetic chemistry, particularly in peptide synthesis, as they prevent unwanted side reactions. smolecule.com The primary relevance of this compound to PRMT research lies in its role as a synthetic building block. chemimpex.comvulcanchem.com Researchers synthesize specific peptide sequences to study PRMTs, investigating their substrate specificity and the effects of methylation. usu.edunih.gov For example, many PRMT1 substrates are known to contain glycine- and arginine-rich sequences, often called 'RGG' motifs. usu.edu To explore the catalytic mechanism and specificity of PRMT1, scientists can synthesize peptides containing these motifs, and for this, protected arginine derivatives like this compound are indispensable. usu.edu
N-omega-methylation is a widespread post-translational modification of proteins containing arginine. iris-biotech.de Arginine derivatives are therefore highly sought after for creating tools to study these cellular recognition processes. issuu.com
Implications for Enzyme Specificity and Catalytic Mechanisms
Enzymes exhibit a high degree of specificity for their substrates, a fundamental principle that governs biochemical reactions. frontiersin.orgnih.gov The catalytic activity of an enzyme is critically dependent on the precise three-dimensional structure of its active site, which complements the shape, size, and charge distribution of its substrate. Any modification to the substrate can significantly impact its ability to bind to the enzyme and undergo a reaction.
This compound features a large tosyl group attached to the guanidino side chain of arginine. chemimpex.comvulcanchem.com This bulky group fundamentally alters the structure of the arginine side chain, which is the recognition site for many enzymes, including PRMTs. frontiersin.orgmasterorganicchemistry.com For PRMTs, the guanidino group of arginine is the site of methyl transfer. nih.gov The presence of the tosyl group would sterically hinder the arginine derivative from fitting into the active site of a PRMT. Therefore, this compound itself is not expected to be a substrate for PRMTs but rather serves as a precursor in the chemical synthesis of peptides that are substrates. chemimpex.comsmolecule.com
Studies on various enzymes that interact with arginine or its derivatives underscore this principle of specificity.
Arginine Hydroxylases: Enzymes like VioC, a non-heme iron oxygenase, catalyze the hydroxylation of L-arginine. This enzyme shows strict substrate specificity, as it does not accept D-arginine or N-G-methyl-L-arginine. nih.gov This demonstrates that even a small modification like a methyl group can prevent enzymatic activity.
Nitric Oxide Synthase (NOS): This enzyme, which synthesizes nitric oxide from L-arginine, is inhibited by various N-omega-monosubstituted L-arginine analogs. nih.gov The inhibition is stereoselective, highlighting the enzyme's precise structural requirements. nih.gov
ATPase: The catalytic hydrolysis of ATP can be influenced by Nα-4-tosyl-L-arginine methyl ester (TAME), a related tosylated arginine derivative. researchgate.netasianpubs.orgpsu.edu This suggests that tosylated arginine compounds can interact with enzyme systems, though not always as a direct substrate for the primary catalytic step. researchgate.netasianpubs.orgpsu.edu
The tosyl group converts the hydroxyl group of an alcohol into a much better leaving group for chemical reactions, but its bulkiness is a key factor in enzymatic interactions. masterorganicchemistry.com The table below summarizes the substrate specificity of selected arginine-dependent enzymes.
| Enzyme | Natural Substrate | Effect of Substrate Modification | Reference |
|---|---|---|---|
| Protein Arginine Methyltransferases (PRMTs) | L-Arginine (in peptides) | Substrate recognition is sequence-dependent (e.g., 'RGG' motifs). Side-chain modifications would likely inhibit binding. | usu.edu |
| VioC (Arginine Oxygenase) | L-Arginine | Does not accept D-Arginine or NG-methyl-L-arginine as substrates. | nih.gov |
| Nitric Oxide Synthase (NOS) | L-Arginine | Inhibited by N-omega-monosubstituted L-arginine analogs in a stereoselective manner. | nih.gov |
Effects of Stereoisomeric Forms on Biological Activity
The stereochemistry of molecules is paramount in biological systems. Most enzymes are chiral and can distinguish between the different stereoisomers (enantiomers) of a substrate or inhibitor. nih.govnih.gov this compound is derived from L-arginine, which is the stereoisomer naturally found in proteins and utilized in most biological pathways. chemimpex.comgoogle.com The D-isomer of arginine is not typically used by mammalian enzymes. mdpi.com
The biological activity of arginine derivatives is often highly dependent on their stereoconfiguration.
In a study on organocatalytic warfarin (B611796) synthesis, L-arginine and D-arginine were found to be effective catalysts with opposing enantioselectivities. mdpi.com The L-Arg trials favored the R-enantiomer of warfarin, while the D-Arg trials favored the S-enantiomer. mdpi.com This demonstrates a clear, though non-enzymatic, effect of stereochemistry.
Enzymes like nitric oxide synthase and the L-arginine oxygenase VioC are stereoselective, acting on L-arginine but not D-arginine. nih.govnih.gov For inducible NO-synthase, it is essential that the configuration of the arginine substrate is the L-form. google.com
Inhibitors of nitric oxide synthase, such as S-alkyl-L-thiocitrullines, also show stereoselective inhibition. nih.gov
These findings strongly suggest that the biological effects of Z-Arg(Tos)-OH, if any were to be observed after deprotection in a biological system, would be entirely dependent on its L-configuration. The D-stereoisomer, Z-D-Arg(Tos)-OH, would likely be biologically inactive or exhibit a completely different profile, as it would not be recognized by the enzymes that interact with L-arginine.
The table below highlights research findings on the differential effects of L- and D-arginine derivatives.
| Study Context | L-Isomer Effect | D-Isomer Effect | Reference |
|---|---|---|---|
| Warfarin Synthesis (Organocatalysis) | Favored synthesis of (R)-warfarin with 37% enantiomeric excess. | Favored synthesis of (S)-warfarin with -41% enantiomeric excess. | mdpi.com |
| VioC (Arginine Oxygenase) Activity | Accepted as a substrate for hydroxylation. | Not accepted as a substrate. | nih.gov |
| Nitric Oxide Synthase Activity | Natural substrate for NO synthesis. | Not a substrate. | google.comnih.gov |
Applications in Advanced Academic Research
Design and Synthesis of Biologically Active Peptides and Peptidomimetics
The synthesis of peptides with specific biological functions is a cornerstone of biochemical and pharmaceutical research. The process requires the sequential addition of amino acids, where reactive groups not involved in peptide bond formation must be temporarily masked. Z-Arg(Tos)-OH.CHA is an essential tool in this process, particularly in solution-phase peptide synthesis. thieme-connect.dewiley-vch.de The benzyloxycarbonyl (Z) group protects the α-amino group, while the tosyl (Tos) group shields the arginine side chain's highly basic guanidinium (B1211019) group. wiley-vch.de This prevents the amino group from self-coupling and the side chain from interfering with the coupling reaction. wiley-vch.de
Table 1: Comparison of Common Protecting Group Strategies for Arginine
| Protecting Group | Abbreviation | Cleavage Condition | Key Feature |
|---|---|---|---|
| Tosyl | Tos | Strong acid (e.g., HF) | Provides robust protection suitable for solution-phase synthesis. |
| Methoxytrimethylphenyl-sulfonyl | Mtr | Moderate acid (e.g., TFA) | Offers lability under conditions compatible with some solid-phase strategies. |
| Pentamethylchroman-sulfonyl | Pmc | Moderate acid (e.g., TFA) | Acid-labile protection often used in Fmoc-based solid-phase synthesis. |
| t-Butyloxycarbonyl | Boc | Strong acid (e.g., HF) | Used in multi-Boc protection strategies for the guanidino group. acs.org |
This compound serves as a critical precursor in the synthesis of peptides with therapeutic potential. nih.gov Its use is documented in the assembly of peptide fragments that are part of larger, biologically active proteins. For instance, in the synthesis of a protected peptide corresponding to a sequence of bovine N-glycoprotein, a protected arginine derivative, Arg(Tos), was incorporated into the peptide chain. thieme-connect.de The synthesis involved the coupling of Z(OMe)-Lys(Z)-Pro-OPcp with an arginine-containing dipeptide to yield Z(OMe)-Lys(Z)-Pro-Arg(Tos)-Arg-(Tos)-OMe. thieme-connect.de This demonstrates the compound's role in the stepwise construction of complex peptide sequences that may mimic or inhibit biological pathways, forming the basis for new therapeutic agents. nih.gov The ability to create specific peptide analogues, such as those used to develop agents for suppressing vascular smooth muscle cell growth, often relies on the incorporation of protected amino acids like tosyl-L-arginine. google.com
Development of Fluorogenic Probes for Biomedical Imaging
Fluorogenic probes are powerful tools in biomedical research, designed to become fluorescent only after reacting with a specific target molecule, such as an enzyme. nih.gov This "turn-on" mechanism provides high-contrast imaging with low background noise, ideal for studying biological processes in living cells and tissues. nih.govresearchgate.net The synthesis of these probes often involves creating a peptide sequence that is recognized and cleaved by a target enzyme. If arginine is part of this recognition sequence, a protected derivative like this compound becomes essential for its synthesis. A well-known example of this principle is the use of peptide substrates like Z-Phe-Arg-AMC, where a protected arginine is part of a sequence cleaved by trypsin-like proteases, releasing a fluorescent molecule. nih.gov
A key application of this technology is in the real-time imaging of cellular processes, including the activity of the adaptive immune system. scispace.com Cytotoxic T-lymphocytes and Natural Killer (NK) cells, crucial components of the adaptive immune response, destroy target cells by releasing proteases called granzymes. These granzymes recognize and cleave specific amino acid sequences within target cells to initiate cell death.
By designing a fluorogenic probe based on a granzyme-specific cleavage sequence containing arginine, researchers can visualize this cytotoxic activity as it happens. The synthesis of such a probe would necessitate the use of this compound to correctly incorporate the essential arginine residue into the peptide probe. When an immune cell releases granzymes, the probe is cleaved, unleashing a fluorescent signal and providing a direct, real-time readout of immune cell function. This approach allows for the dynamic monitoring of immune responses in various disease models.
Table 2: Hypothetical Components of a Fluorogenic Probe for Immune Cell Granzyme
| Component | Example | Function | Role of this compound |
|---|---|---|---|
| Targeting Peptide | Ile-Glu-Pro-Arg | A sequence specifically recognized and cleaved by a target granzyme. | Serves as the precursor to incorporate the critical Arginine (Arg) residue during the probe's synthesis. |
| Fluorophore | Aminomethylcoumarin (AMC) | A molecule that emits light, but is initially non-fluorescent (quenched). | Not directly involved. |
| Quencher | Dabcyl | A molecule that absorbs the fluorophore's energy, preventing fluorescence until cleaved. | Not directly involved. |
Contributions to Protein Structure-Function Elucidation
Understanding how a protein's structure dictates its function is a central goal of biochemistry. Arginine residues are frequently found at the interfaces of protein-protein interactions due to the unique properties of their side chains.
The guanidinium group of the arginine side chain is a key player in molecular recognition. plos.org It is planar and can form multiple hydrogen bonds and salt bridges, acting as a multivalent interaction hub. plos.orgbiorxiv.org This allows arginine to form more stable and numerous electrostatic interactions compared to other basic amino acids like lysine (B10760008). plos.org Studies have shown that replacing surface lysine residues with arginine can enhance protein stability by creating new salt bridges and hydrogen bonds. plos.org The ability of arginine to stabilize protein structures and even suppress non-specific protein aggregation is a subject of intense research. biorxiv.orgnih.gov By using this compound to synthesize specific peptide fragments of a protein, researchers can systematically study the contribution of individual arginine residues to the stability and binding affinity of protein complexes.
Given the importance of arginine in protein interactions, this compound serves as an invaluable tool for creating molecular probes to manipulate these systems. peptide.com Researchers can synthesize peptide mimics of a protein's binding domain. By including or excluding a specific arginine residue, or replacing it with another amino acid, they can directly assess that residue's importance for the interaction. This strategy is fundamental to structure-function studies, allowing for the precise dissection of molecular interactions. pageplace.de For example, a synthetic peptide containing a key arginine residue could be used as a competitive inhibitor to disrupt a protein-protein interaction in a research system, helping to elucidate the downstream consequences of that interaction.
Table 3: Research Findings on Arginine's Role in Protein Interactions
| Finding | Research Focus | Significance | Source |
|---|---|---|---|
| Enhanced Stability | Mutating surface lysines to arginines in Green Fluorescent Protein. | Arginine's geometry allows for a greater number of salt bridges and hydrogen bonds, increasing protein stability against chemical denaturants. | plos.org |
| Condensate Stabilization | Molecular dynamics simulations of poly-arginine peptides with RNA. | The arginine side chain's guanidinium group forms multivalent interactions (H-bonds, stacking), stabilizing protein/RNA complexes. | biorxiv.org |
| Interaction Suppression | Examining the effects of free arginine in solution on proteins. | Arginine can suppress non-specific protein-protein aggregation, likely by interacting favorably with amino acid side chains. | nih.gov |
Integration into DNA-Encoded Chemical Libraries (DELs) Synthesis
DNA-Encoded Libraries (DELs) have revolutionized the field of drug discovery by enabling the synthesis and screening of vast collections of chemical compounds. vipergen.comnih.gov These libraries link a chemical entity to a unique DNA tag that serves as an amplifiable barcode for its identification. vipergen.comnih.gov The synthesis of DELs often involves solution-phase chemistry adapted to be compatible with the DNA tag. acs.org
This compound and similar protected amino acids are fundamental components in the construction of peptide-based DELs. The process typically involves a "split-and-pool" strategy where a library of DNA oligonucleotides is partitioned, and each fraction is subjected to a chemical reaction with a specific building block, such as a protected amino acid. vipergen.com Following the chemical coupling step, the DNA tag is enzymatically extended to encode the identity of the added building block. nih.gov
The choice of protecting groups is critical for the successful synthesis of peptide DELs. The Z-group, while traditionally used in solution-phase peptide synthesis, and the Tos group for arginine side-chain protection are compatible with certain DNA-compatible reaction conditions. thieme-connect.depeptide.com However, the conditions for their removal must be carefully selected to avoid damaging the DNA tag. For instance, the Z-group can be removed by catalytic hydrogenation, a process that must be optimized to ensure it does not affect the integrity of the DNA. wiley-vch.de
The development of DNA-compatible protecting group strategies is an active area of research. While Fmoc (9-fluorenylmethoxycarbonyl) is a widely used Nα-protecting group in solid-phase peptide synthesis due to its base-lability, its removal conditions can be harsh on the DNA tag. bachem.comnih.gov This has led to the exploration of alternative protecting groups and deprotection strategies that are milder and more compatible with the delicate nature of DNA. nih.gov The use of this compound in this context requires careful optimization of coupling and deprotection steps to ensure high-yield synthesis of the desired peptide-DNA conjugates.
The ability to incorporate a diverse range of amino acids, including modified ones like this compound, into DELs significantly expands the chemical space that can be explored for identifying novel ligands against various protein targets. acs.orgnih.gov
Methodological Applications in Analyte Detection and Measurement
The principles of peptide synthesis, for which this compound is a key reagent, are also applied in the development of tools for analyte detection and measurement. Specifically, synthetic peptides can be designed as substrates for enzymes or as binding partners for specific analytes, forming the basis of various detection assays.
For instance, synthetic peptides containing arginine residues are often used as substrates for proteases like trypsin. gbiosciences.com The cleavage of a peptide bond C-terminal to an arginine residue can be monitored by incorporating a fluorogenic or chromogenic reporter group into the peptide sequence. The design and synthesis of such substrates would utilize protected amino acids like this compound to ensure the correct sequence and prevent unwanted side reactions during synthesis.
Furthermore, the specific binding properties of peptides can be harnessed to develop biosensors for the detection of various molecules. researchgate.net Peptides can be immobilized on sensor surfaces to capture specific analytes from a sample. The synthesis of these peptide probes often relies on the same fundamental techniques of solution-phase or solid-phase peptide synthesis where protected amino acids are essential. lsu.edu
In the context of studying protein glycation, a process implicated in various diseases, mass spectrometry-based methods are used to identify and quantify glycated proteins and the specific amino acid residues that are modified. researchgate.net Synthetic peptides, which can be produced using reagents like this compound, serve as important standards and internal controls in these analytical methods to ensure accuracy and reproducibility. researchgate.net
The table below provides a summary of related chemical compounds and their applications in research.
| Compound Name | Protecting Group(s) | Key Features & Applications |
| This compound | Z (benzyloxycarbonyl), Tos (tosyl), CHA (cyclohexylammonium) | Building block in peptide synthesis, particularly for solution-phase methods. The CHA salt enhances stability and solubility. smolecule.com |
| Boc-Arg(Tos)-OH | Boc (tert-butyloxycarbonyl), Tos (tosyl) | Standard arginine derivative for Boc solid-phase peptide synthesis (SPPS). bachem.compeptide.comsigmaaldrich.com |
| Fmoc-Arg(Pbf)-OH | Fmoc (9-fluorenylmethoxycarbonyl), Pbf (pentamethyldihydrobenzofuran) | Commonly used in Fmoc-SPPS due to the acid-lability of the Pbf group. bachem.compeptide.com |
| Z-Arg-OH | Z (benzyloxycarbonyl) | A basic protected arginine used in peptide synthesis. peptide.com |
| L-Arginine hydrochloride | None | A salt form of the essential amino acid L-arginine with enhanced stability and solubility, used in cell culture and drug development. chemicalbook.com |
Advanced Research Topics and Methodological Considerations
Experimental Design Frameworks in Peptide Chemistry
Robust experimental design is paramount to generating reliable and reproducible results in peptide chemistry. Frameworks such as PICO provide a structured approach to formulating research questions and designing experiments, particularly for comparative studies.
Utilizing the PICO Framework for Comparative Protecting Group Studies
The PICO framework (Population, Intervention, Comparison, Outcome) can be effectively adapted for comparative studies of protecting groups in peptide synthesis. While not explicitly documented for Z-Arg(Tos)-OH.CHA in the literature, its principles can be applied to design a hypothetical study comparing its performance against other protected arginine derivatives.
PICO Framework Application:
| Component | Description | Example Application for Protecting Group Study |
| P opulation | The specific peptide or class of peptides being synthesized. | Synthesis of a model hexapeptide containing an arginine residue. |
| I ntervention | The protecting group strategy being evaluated. | Use of this compound for arginine incorporation. |
| C omparison | The alternative protecting group strategy. | Use of Fmoc-Arg(Pbf)-OH, another common protected arginine. mdpi.com |
| O utcome | The measured parameters to assess performance. | Coupling efficiency, yield, purity of the final peptide, and incidence of side reactions. |
Strategies for Ensuring Experimental Reproducibility and Data Quality
Ensuring the reproducibility and quality of experimental data is a critical challenge in peptide synthesis. creative-proteomics.com Several strategies can be implemented to address this:
Standardization of Protocols: Detailed and unambiguous documentation of all experimental parameters, including reagent concentrations, reaction times, temperatures, and purification methods, is essential. creative-proteomics.com
Instrument Calibration and Quality Control: Regular calibration of all analytical instruments, such as HPLC systems and mass spectrometers, is necessary for accurate and consistent data acquisition. creative-proteomics.comgrammeroverview.com
Reagent Quality: The purity of solvents and reagents, particularly the quality of amine-free DMF, can significantly impact the outcome of peptide synthesis and must be consistently monitored. uci.edu
Replicate Analysis: Performing multiple independent syntheses and analyses helps to assess the variability of the process and ensure the reliability of the results. creative-proteomics.com
Thorough Characterization: Comprehensive characterization of the final peptide using multiple analytical techniques (e.g., HPLC, mass spectrometry, and amino acid analysis) is crucial to confirm its identity and purity. grammeroverview.com
By implementing these strategies, researchers can enhance the quality and reproducibility of their findings, which is especially important when evaluating the performance of specific building blocks like this compound.
Challenges and Innovations in Arginine Protection
The unique properties of arginine's guanidinium (B1211019) side chain present specific challenges in peptide synthesis, necessitating innovative protecting group strategies to ensure selective and efficient peptide elongation.
Addressing Side-Chain Reactivity Issues in Complex Peptides
The guanidinium group of arginine is highly basic and can participate in undesirable side reactions during peptide synthesis. ub.edu A primary issue is the formation of δ-lactam, which can occur during the activation of the arginine residue for coupling. mdpi.comnih.gov The choice of protecting group is critical in mitigating this and other side reactions.
The tosyl (Tos) group in this compound is a robust protecting group that is stable under the conditions of stepwise peptide synthesis but can be removed under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF). peptide.com While effective, the harsh cleavage conditions required for the Tos group can sometimes lead to the modification of other sensitive residues in the peptide, such as tryptophan. peptide.compeptide.com
Common Side Reactions Associated with Arginine:
| Side Reaction | Description | Mitigating Factors |
| δ-Lactam Formation | Intramolecular cyclization of the activated arginine, leading to a truncated peptide. mdpi.comnih.gov | Choice of protecting group; optimization of coupling conditions. mdpi.com |
| Guanidinium Group Modification | Unwanted acylation or other modifications of the unprotected guanidinium group. | Effective side-chain protection. |
| Protecting Group Transfer | Migration of sulfonyl-based protecting groups (like Tos) to other residues, particularly tryptophan, during cleavage. peptide.com | Use of scavengers in the cleavage cocktail. peptide.com |
Development of Novel Protecting Group Strategies for Enhanced Selectivity
To overcome the limitations of traditional protecting groups like Tos, significant research has focused on developing novel protecting group strategies for arginine that offer enhanced selectivity and milder deprotection conditions. openaccessjournals.com
Several alternative sulfonyl-based protecting groups have been introduced, including Mtr, Pmc, and Pbf, which exhibit increasing acid lability, allowing for cleavage under less harsh conditions than those required for the Tos group. ub.edupeptide.com For instance, the Pbf group is significantly more labile than the Tos group and can be removed with trifluoroacetic acid (TFA). peptide.com
More recent innovations include the development of the MIS (1,2-dimethylindole-3-sulfonyl) group, which is even more acid-labile than Pbf, making it suitable for the synthesis of peptides containing acid-sensitive moieties. ub.edursc.org The revisiting of the nitro (NO2) protecting group has also shown promise in preventing δ-lactam formation and can be removed under specific, mild reducing conditions. mdpi.comnih.govresearchgate.net
Comparison of Arginine Protecting Groups:
| Protecting Group | Cleavage Condition | Key Advantages | Key Disadvantages |
| Tosyl (Tos) | Strong acid (e.g., HF) peptide.com | High stability during synthesis. | Harsh cleavage conditions can damage sensitive residues. peptide.com |
| Pbf | TFA peptide.com | Milder cleavage than Tos. peptide.com | Can still be too stable for some acid-sensitive peptides. ub.edu |
| MIS | More acid-labile than Pbf ub.edursc.org | Very mild cleavage conditions. ub.edu | Not as widely used or commercially available as Pbf. |
| NO2 | Mild reduction (e.g., SnCl2) mdpi.comnih.gov | Prevents δ-lactam formation. mdpi.comnih.gov | Requires an additional, specific deprotection step. |
Computational Approaches in Understanding this compound Behavior
Computational modeling has emerged as a powerful tool in peptide chemistry, offering insights into molecular behavior and helping to predict and rationalize experimental outcomes. byu.edu While specific computational studies on this compound are not extensively reported, the principles of computational chemistry can be applied to understand its behavior.
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be used to model the conformational preferences of this compound and its interactions with other molecules in the synthetic environment. byu.edunih.gov For example, computational models could help predict the likelihood of side reactions by calculating the energy barriers for different reaction pathways.
Furthermore, computational approaches are being used to develop predictive models for peptide synthesis, including the prediction of aggregation events and the optimization of coupling efficiencies. acs.orgamidetech.com By incorporating data from various protected amino acids, including this compound, these models could be refined to provide more accurate predictions and guide the design of more efficient synthetic protocols. polypeptide.com
Potential Applications of Computational Modeling for this compound:
| Computational Method | Potential Application |
| Molecular Dynamics (MD) | Simulating the conformational dynamics of the protected amino acid and its interaction with the growing peptide chain. byu.edu |
| Quantum Mechanics (QM) | Calculating reaction energies and transition states to understand the mechanisms of coupling and side reactions. nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Developing models to predict the impact of the protecting groups on the properties and reactivity of the amino acid. nih.gov |
| Machine Learning | Integrating experimental data to build predictive models for synthesis outcomes. acs.orgnih.gov |
Molecular Modeling of Enzyme-Substrate/Inhibitor Interactions
Molecular modeling has emerged as a powerful tool to elucidate the intricate interactions between ligands, such as derivatives of arginine, and their protein targets. unifi.itunipd.it For enzymes that recognize arginine, including trypsin and arginase, computational studies provide atomic-level insights into binding mechanisms, which is crucial for the rational design of novel inhibitors and substrates. nih.gov
Key Interaction Motifs:
The interaction of arginine derivatives with enzyme active sites is often characterized by a network of hydrogen bonds and electrostatic interactions. The guanidinium group of arginine is strongly basic and readily forms hydrogen bonds, playing a significant role in peptide binding and activity. peptide.com In the case of Z-Arg(Tos)-OH, the tosyl group on the side chain and the benzyloxycarbonyl (Z) group on the alpha-amino group introduce additional steric and electronic factors that modulate these interactions.
Computational studies on L-arginine activation by Fe(II)/αKG-dependent dioxygenases have revealed that the binding mode of the substrate, the intrinsic electric field within the protein pocket, and hydrogen bonding interactions with the immediate environment significantly influence the resulting chemical transformation. frontiersin.org These studies highlight how enzymes can direct chemoselectivity towards specific C-H bonds of the same substrate to produce a variety of hydroxylated and desaturated products. frontiersin.org
Modeling Studies with Arginine-Specific Enzymes:
Trypsin and Chymotrypsin: These serine proteases have well-defined substrate specificities. Trypsin preferentially cleaves peptide chains at the carboxyl side of arginine or lysine (B10760008) residues. Molecular modeling can simulate the docking of Z-Arg(Tos)-OH into the S1 pocket of trypsin, revealing how the tosylated guanidinium group interacts with key residues like Asp189 at the bottom of the pocket. Chromogenic substrates such as Z-Phe-Arg-AMC are used to experimentally validate the kinetic parameters derived from such models. rsc.org
Arginase: This enzyme hydrolyzes L-arginine to L-ornithine and urea. nih.gov Homology modeling and molecular dynamics simulations have been used to build and refine the three-dimensional structure of arginases, such as that from Helicobacter pylori. nih.gov These models are then used to study the binding of inhibitors. The interactions are critical for the stability of the binuclear metal center in the active site, which is essential for catalysis. nih.gov
Computational Methods:
A variety of computational techniques are employed in these studies:
| Computational Method | Application in Studying Z-Arg(Tos)-OH Interactions |
| Homology Modeling | To construct a 3D model of a target enzyme when its experimental structure is unavailable, using a related protein as a template. nih.gov |
| Molecular Docking | To predict the preferred orientation of Z-Arg(Tos)-OH when bound to an enzyme's active site. nih.gov |
| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of the enzyme-ligand complex over time, providing insights into conformational changes and interaction stability. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | To study the enzymatic reaction mechanism at a quantum mechanical level for the active site, while the rest of the protein is treated with classical mechanics. |
These computational approaches, validated by experimental data, are instrumental in the rational design of new peptide-based drugs and biochemical probes. nih.gov
Prediction of Synthetic Outcomes and Side Product Formation
The chemical synthesis of peptides is a complex process where undesired side reactions can occur, impacting the yield and purity of the final product. Predicting these outcomes is crucial for optimizing synthetic strategies.
Common Side Reactions in Peptide Synthesis:
The use of protected amino acids like Z-Arg(Tos)-OH is intended to prevent unwanted reactions at the alpha-amino and side-chain functional groups. peptide.com However, side reactions can still occur, particularly during the activation and coupling steps or during the removal of protecting groups. peptide.comgoogle.com
For arginine derivatives, a notable side reaction is the formation of δ-lactam. This can occur during the synthesis of arginine-containing dipeptides, and its formation is influenced by the coupling method and the protecting groups used. researchgate.net For instance, the mixed anhydride (B1165640) coupling procedure has been observed to induce more δ-lactam formation. researchgate.net
When using Boc-Arg(Tos)-OH in carbodiimide-mediated acylations, several side-products containing more than one arginine residue have been reported. google.com The tosyl protecting group, while removable with strong acids like HF, can lead to the modification of tryptophan residues during cleavage, a side reaction that can be suppressed by using scavengers like thioanisole (B89551). peptide.com
Predictive Tools and Considerations:
While dedicated software for predicting the full spectrum of side products for a specific derivative like Z-Arg(Tos)-OH is not commonplace, several principles and tools can guide chemists:
Difficult Sequences: Certain peptide sequences are inherently more difficult to synthesize due to factors like steric hindrance or aggregation. Software like Peptide Companion can help predict such "difficult sequences". 5z.com
Protecting Group Stability: The choice of protecting groups is critical. The tosyl group in Z-Arg(Tos)-OH is stable under the conditions used to remove the Boc group but requires strong acid for its own removal. peptide.comgoogle.com In contrast, protecting groups like Pbf and Pmc, often used in Fmoc-based synthesis, are more acid-labile. peptide.com
Reaction Condition Optimization: The formation of side products is highly dependent on the reaction conditions. For example, the choice of coupling reagent can influence the extent of racemization and other side reactions. peptide.com The use of additives like HOBt can reduce racemization. google.com
Table of Potential Side Products and Influencing Factors:
| Side Product/Reaction | Causal Factors | Mitigating Strategies |
| δ-Lactam Formation | Activation of the carboxyl group of arginine; choice of coupling method (e.g., mixed anhydride). researchgate.net | Selection of appropriate coupling reagents and protecting groups. researchgate.net |
| Ornithine Formation | Can occur from arginine derivatives protected with NO2 during HF cleavage. peptide.com | Using the tosyl protecting group is less prone to this side reaction. peptide.com |
| Modification of Tryptophan | Release of the tosyl group during HF cleavage. peptide.com | Addition of scavengers like thioanisole to the cleavage mixture. peptide.com |
| Racemization | Activation of the carboxyl group. | Addition of racemization suppressants like HOBt. google.com |
A thorough understanding of the reaction mechanisms and the stability of the protecting groups involved is paramount for predicting and minimizing the formation of side products during peptide synthesis.
Future Directions and Emerging Research Avenues
Expansion of Z-Arg(Tos)-OH.CHA Applications in Peptide Drug Discovery
Future research will likely focus on leveraging this compound to construct novel peptide architectures, such as macrocyclic peptides and peptide-drug conjugates. acs.orgmdpi.com These complex structures often require orthogonal protection strategies where the Z and Tos groups can be selectively removed without affecting other parts of the molecule. The stability of the tosyl group under various conditions, followed by its removal with strong acids, provides a reliable method for late-stage modifications in the synthesis of intricate peptide-based therapeutics.
Table 1: Key Areas for this compound in Advanced Peptide Drug Discovery
| Research Area | Potential Application of this compound | Rationale |
| Macrocyclic Peptides | Incorporation of arginine into the cyclic backbone. | The robust protection offered by the Z and Tos groups ensures the integrity of the arginine residue during complex cyclization reactions. |
| Peptide-Drug Conjugates | Synthesis of arginine-containing peptides for subsequent conjugation to small molecules or antibodies. | The differential cleavage conditions of the Z and Tos groups allow for selective deprotection and site-specific modification. |
| Unnatural Peptide Analogs | Facilitating the synthesis of peptides with modified backbones or unnatural amino acids alongside arginine. | The well-defined deprotection chemistry of this compound is compatible with a wide range of other protecting groups used for non-standard residues. |
Development of Automated Synthesis Protocols Incorporating this compound
High-throughput and automated peptide synthesis are essential for accelerating drug discovery and materials science research. nih.govnih.gov The physical and chemical properties of this compound make it a suitable candidate for incorporation into advanced automated synthesis platforms. The cyclohexylammonium (CHA) salt form improves its solubility and handling characteristics, which is advantageous for automated liquid handling systems.
A significant challenge in Solid-Phase Peptide Synthesis (SPPS) is the efficient incorporation of arginine residues, which can be prone to side reactions. nih.govrsc.org The protection scheme of this compound mitigates these risks. Future research will likely focus on optimizing coupling protocols for this derivative in automated synthesizers, including exploring microwave-assisted methods to enhance reaction speed and efficiency. mdpi.com The development of pre-weighed cartridges or specialized reagents packs containing this compound could further streamline its use in high-throughput workflows.
Exploration of this compound in New Bioanalytical Techniques
The precise synthesis of peptides is fundamental to many bioanalytical techniques, including proteomics and the development of diagnostic tools. This compound can be instrumental in the creation of specialized peptide probes and affinity ligands. For instance, synthetic peptides containing specifically placed arginine residues are crucial as substrates for enzyme assays or as standards in mass spectrometry-based quantitative proteomics.
Emerging research avenues include the use of peptides synthesized with this compound in the development of novel affinity chromatography matrices for protein purification. By immobilizing arginine-containing peptides on a solid support, highly specific columns can be designed to capture proteins that recognize arginine-rich motifs. Furthermore, the synthesis of isotopically labeled versions of this compound could enable the production of heavy-labeled peptide standards for use in quantitative proteomics studies, allowing for more accurate measurement of protein expression levels.
Sustainable and Green Chemistry Approaches in its Synthesis
The principles of green chemistry are becoming increasingly important in all aspects of chemical synthesis, including the production of protected amino acids. researchgate.net Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound itself. This includes exploring greener solvents, reducing the number of synthetic steps, and improving atom economy.
One area of investigation could be the enzymatic synthesis of the protecting groups or their attachment to the arginine molecule. Biocatalysis offers a promising alternative to traditional chemical methods, often proceeding under milder conditions and with higher specificity, thereby reducing waste. Additionally, efforts to develop more sustainable methods for the removal of the tosyl group, potentially avoiding the use of harsh acids like hydrogen fluoride (B91410), are an active area of research. The broader context of greening peptide synthesis also involves minimizing solvent use in SPPS, where alternative, more environmentally benign solvents are being explored. rsc.org
Table 2: Potential Green Chemistry Improvements for this compound
| Process Step | Traditional Method | Potential Green Alternative |
| Tosyl Group Introduction | Chemical synthesis using tosyl chloride. | Biocatalytic approaches or use of recyclable reagents. |
| Peptide Synthesis Solvent | Dimethylformamide (DMF). | Use of greener solvents like N-butylpyrrolidinone (NBP). rsc.org |
| Tosyl Group Removal | Strong acids (e.g., HF, TFMSA). nih.gov | Development of milder, more selective cleavage cocktails or enzymatic deprotection methods. |
Interdisciplinary Research Integrating Proteomics and Synthetic Chemistry
The convergence of proteomics and synthetic chemistry offers powerful new ways to study cellular biology and disease mechanisms. mdpi.comresearchgate.net Synthetic peptides, meticulously crafted using building blocks like this compound, are essential tools in this interdisciplinary space. They serve as substrates for proteases, tools for identifying protein-protein interactions, and as antigens for antibody production.
Future research will see an increased demand for highly pure, well-characterized synthetic peptides to validate findings from large-scale proteomics experiments. For example, when a proteomics study identifies a potentially important post-translational modification on an arginine residue, a synthetic peptide containing that specific modification can be created to study its functional consequences. The reliability of this compound in ensuring the correct incorporation of arginine is paramount for the success of such studies. This synergy between "top-down" proteomics discovery and "bottom-up" synthetic validation is a rapidly growing field where this compound will continue to be a vital reagent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
